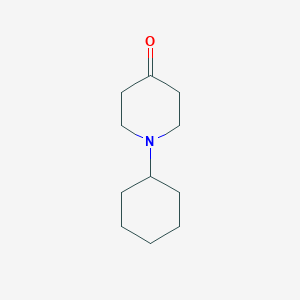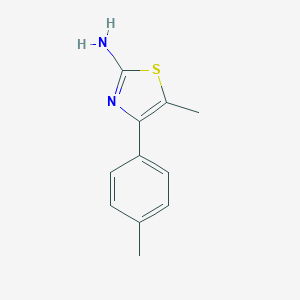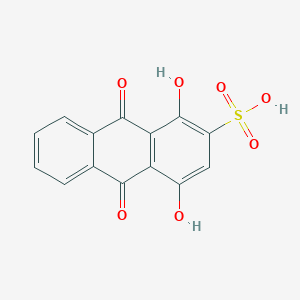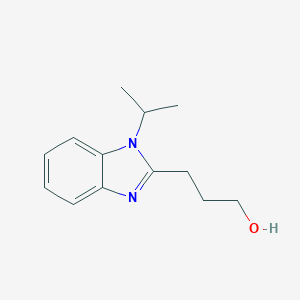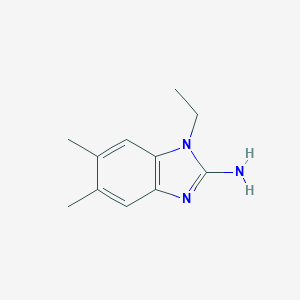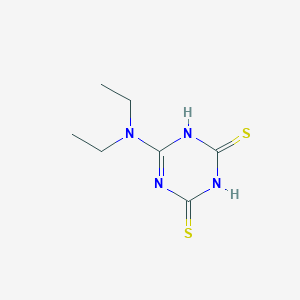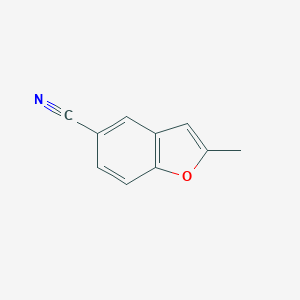
1,3-二苯基丙烷
概述
描述
1,3-Diphenylpropane is an organic compound with the molecular formula C15H16. It consists of a propane backbone with phenyl groups attached to the first and third carbon atoms.
科学研究应用
1,3-Diphenylpropane has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Studied for its radical chain decomposition properties .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of polymers and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . The compound’s interaction with its targets could potentially disrupt or enhance these pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight (1942717 g/mol) and boiling point (586 K) suggest that it may have certain bioavailability characteristics .
Result of Action
It has been observed that similar compounds can lead to significant changes at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane can be synthesized through several methods:
-
Phenylethanoic Acid to 1,3-Diphenylpropane via Grignard Reagent
Step 1: Preparation of benzoic acid from benzene.
Step 2: Conversion of benzoic acid to phenylethanoic acid.
Step 3: Reaction of phenylethanoic acid with a Grignard reagent to form 1,3-diphenylpropane.
-
Benzene to 1,3-Diphenylpropane
-
Phenylethanoic Acid to 1,3-Diphenylpropane via Sodium Salt of Alkyne
Industrial Production Methods
Industrial production methods for 1,3-diphenylpropane typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.
化学反应分析
1,3-Diphenylpropane undergoes various types of chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydroxyl radicals (•OH) and azide radicals (N3•).
Conditions: Ambient conditions in homogeneous aqueous solutions.
Products: Formation of transient species with absorption maxima around 420 nm, leading to stable products with broad absorption bands
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Reduced forms of 1,3-diphenylpropane.
-
Substitution
Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Conditions: Carried out in the presence of catalysts or under UV light.
Products: Halogenated derivatives of 1,3-diphenylpropane.
相似化合物的比较
1,3-Diphenylpropane can be compared with other similar compounds, such as:
-
Propylbenzene
-
1,4-Diphenylbutane
-
1,3-Diphenylacetone
-
3-Phenylpropan-1-ol
1,3-Diphenylpropane is unique due to its specific structure, which allows for a variety of chemical reactions and applications in different fields.
属性
IUPAC Name |
3-phenylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAFKIYNHVBNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862527 | |
| Record name | 1,3-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1081-75-0 | |
| Record name | 1,3-Diphenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3DIQ9W9PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
6 °C | |
| Record name | 1,3-Diphenylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-diphenylpropane?
A1: The molecular formula of 1,3-diphenylpropane is C15H16, and its molecular weight is 196.29 g/mol.
Q2: What spectroscopic techniques have been used to characterize the structure of 1,3-diphenylpropane and its derivatives?
A2: Researchers have employed a variety of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR have been instrumental in elucidating the structure of 1,3-diphenylpropane and its derivatives. [, , , , ] This technique provides detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups and analyze bonding characteristics in 1,3-diphenylpropane and its derivatives. [, , , , ]
- Mass Spectrometry (MS): MS techniques, including ESI-MS and FAB-MS, have been employed to determine the molecular weight and fragmentation patterns of 1,3-diphenylpropane and its derivatives. [, , ] This information is valuable for structural confirmation and studying fragmentation pathways.
- UV-Visible Spectroscopy: UV-Vis spectroscopy has been used to study electronic transitions and investigate the interaction of 1,3-diphenylpropane derivatives with metal ions. [, , , , ]
Q3: What is the thermal stability of 1,3-diphenylpropane?
A3: Thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) indicates that 1,3-diphenylpropane is stable in both solid and liquid states. [] The compound exhibits a mass loss of 93.21% between 134°C and 308°C, followed by a further 6.61% loss between 309°C and 392°C. []
Q4: How does the presence of molecular hydrogen influence the thermal decomposition of 1,3-diphenylpropane?
A4: Molecular hydrogen plays a significant role in the thermal decomposition of 1,3-diphenylpropane at elevated temperatures (e.g., 400°C). It promotes the cleavage of the Calk-Calk bond, leading to the formation of benzyl radicals. [] These radicals are highly reactive and contribute to further decomposition pathways. Hydrogen also reacts with benzyl radicals to produce hydrogen atoms, which can abstract hydrogen from 1,3-diphenylpropane or add to its benzene rings, further influencing the decomposition process. []
Q5: What is the role of hydrogen donors in the thermal decomposition of 1,3-diphenylpropane?
A5: Hydrogen donors have been shown to inhibit the thermal decomposition of 1,3-diphenylpropane. [] The extent of inhibition correlates with the hydrogen-donating ability of the specific donor molecule. For instance, 9,10-dihydroanthracene exhibits a more pronounced inhibitory effect compared to 9,10-dihydrophenanthrene or tetralin. []
Q6: How does surface immobilization affect the thermolysis of 1,3-diphenylpropane?
A6: Immobilizing 1,3-diphenylpropane on a silica surface significantly alters its thermal decomposition compared to its fluid-phase behavior. [, , ] The restricted mobility of the molecule on the surface promotes free-radical chain pathways, leading to different product distributions and enhanced reaction rates. [, , ] This effect is particularly noticeable at lower surface coverages, where the proximity of 1,3-diphenylpropane molecules and hydrogen abstracting radicals is reduced. []
Q7: How many major conformers of 1,3-diphenylpropane have been identified in the gas phase, and what techniques were used for their characterization?
A7: Four major conformers of 1,3-diphenylpropane have been identified in supersonic free jet expansions using rotationally resolved laser-induced fluorescence excitation spectroscopy. [, ] Ab initio calculations, employing methods like MP2 and CI singles, were crucial in assigning the observed spectral features to specific torsional isomers. []
Q8: Does the conformation of 1,3-diphenylpropane influence its photophysical properties, particularly excimer formation?
A8: Yes, the conformation of 1,3-diphenylpropane plays a significant role in its photophysical behavior, specifically in the formation of intramolecular excimers. Studies have shown that the efficiency of excimer formation varies depending on the specific torsional isomer of 1,3-diphenylpropane. [, ]
Q9: Can 1,3-diphenylpropane-1,3-dione be halogenated, and if so, what reagents are commonly used?
A9: Yes, 1,3-diphenylpropane-1,3-dione can be halogenated. For example, it can be iodinated at the α-methylene group using periodic acid. []
Q10: What type of heterocyclic compounds can be synthesized using 1,3-diphenylpropane-1,3-dione as a starting material?
A10: A variety of heterocyclic compounds can be synthesized from 1,3-diphenylpropane-1,3-dione, including:
- Thioamides []
- Thiazolidines []
- Thiophene-2-carbonitriles []
- Phenylthiazoles []
- Thiadiazole-2-carboxylates []
- 1,3,4-Thiadiazoles []
- Substituted benzo[1,4]thiazines []
- Phenylquinoxalines []
- Imidazo[1,2-b][1,2,4]triazoles []
Q11: Have any biological activities been reported for 1,3-diphenylpropane derivatives?
A11: Yes, certain 1,3-diphenylpropane derivatives have shown potential for biological activity:
- 5α-Reductase Inhibitors: Some synthesized heterocyclic derivatives of 1,3-diphenylpropane-1,3-dione exhibited inhibitory activity against 5α-reductase, an enzyme involved in steroid hormone metabolism. []
- Cytostatic Activity: Platinum(II) complexes containing 1,3-diphenylpropane-1,3-diamine ligands have shown cytostatic activity against both estrogen-dependent and estrogen-independent cancer cell lines. []
- Estrogenic Activity: While 1,3-diphenylpropane itself does not display estrogenic activity, metabolic activation of certain styrene oligomers, including 1,3-diphenylpropane, by rat liver microsomes led to the formation of metabolites with estrogenic activity. []
Q12: Are there any reported applications of 1,3-diphenylpropane derivatives in cosmetic formulations?
A12: Yes, 1,3-diphenylpropane derivatives have been investigated for their potential use as active ingredients in cosmetic compositions to inhibit the development of body odor. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
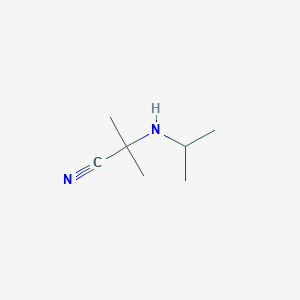

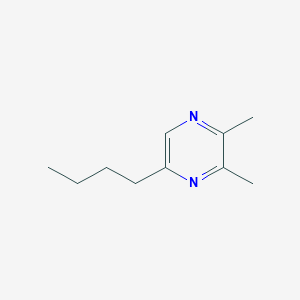
![2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate](/img/structure/B91936.png)
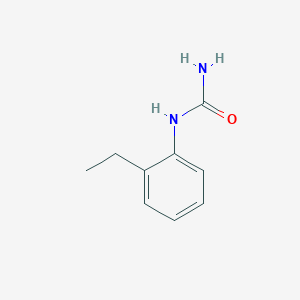
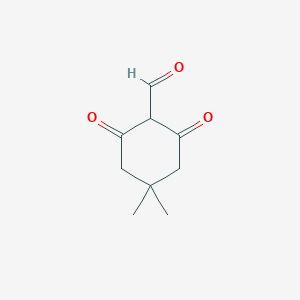
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
